2-Bromo-1-(pyridazin-4-yl)ethanone

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

2-Bromo-1-(pyridazin-4-yl)ethanone (CAS: 1211541-01-3) is a halogenated heterocyclic compound characterized by a pyridazine ring substituted at the 4-position with a bromoacetyl group. It serves as a versatile building block in organic synthesis and medicinal chemistry due to its electrophilic nature conferred by the bromoacetyl moiety, which facilitates nucleophilic substitution and cyclization reactions to generate complex pyridazine-containing pharmacophores.

Molecular Formula C6H5BrN2O
Molecular Weight 201.02 g/mol
CAS No. 1211541-01-3
Cat. No. B12972785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(pyridazin-4-yl)ethanone
CAS1211541-01-3
Molecular FormulaC6H5BrN2O
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=CN=NC=C1C(=O)CBr
InChIInChI=1S/C6H5BrN2O/c7-3-6(10)5-1-2-8-9-4-5/h1-2,4H,3H2
InChIKeyRTSIVSRCDLXBMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(pyridazin-4-yl)ethanone (CAS 1211541-01-3): A Specialized Heterocyclic Building Block for Medicinal Chemistry and Drug Discovery


2-Bromo-1-(pyridazin-4-yl)ethanone (CAS: 1211541-01-3) is a halogenated heterocyclic compound characterized by a pyridazine ring substituted at the 4-position with a bromoacetyl group . It serves as a versatile building block in organic synthesis and medicinal chemistry due to its electrophilic nature conferred by the bromoacetyl moiety, which facilitates nucleophilic substitution and cyclization reactions to generate complex pyridazine-containing pharmacophores .

1 Bromoacetyl electrophile for nucleophilic substitution and cyclization
2 4-Pyridazinyl scaffold for kinase-targeted library synthesis

Why 2-Bromo-1-(pyridazin-4-yl)ethanone Cannot Be Replaced by Generic Analogs in Medicinal Chemistry Programs


Generic substitution of 2-Bromo-1-(pyridazin-4-yl)ethanone is not feasible due to the unique combination of its pyridazine core and the reactive bromoacetyl side chain. The 4-pyridazinyl group confers distinct electronic properties compared to pyridine or other diazine analogs, as demonstrated by studies showing that replacement of a pyridyl group with a 4-pyridazinyl system can abolish biological activity . Simultaneously, the bromoacetyl moiety provides specific electrophilic reactivity essential for constructing targeted pharmacophores, making this specific substitution pattern critical for synthetic utility [1].

! Replacing 4-pyridazinyl with pyridine or other diazines may abolish biological activity (reported loss of function in TSC series).
! Non-halogenated analogs (e.g., 1-(pyridazin-4-yl)ethanone) lack the electrophilic handle required for derivatization.

Quantitative Differentiation Evidence for 2-Bromo-1-(pyridazin-4-yl)ethanone Against Comparators


Core Scaffold Differentiation: Pyridazine vs. Pyridine Bioisosteres

Replacement of a 2-pyridyl group with a 4-pyridazinyl group in thiosemicarbazone (TSC) derivatives resulted in a total loss of biological activity . This demonstrates that the pyridazine ring is not a simple bioisostere for pyridine and that the specific nitrogen atom positioning in pyridazine is critical for maintaining pharmacological activity.

Scaffold Activity
Head-to-head
Complete loss of biological activity when 2-pyridyl replaced by 4-pyridazinyl in thiosemicarbazone derivatives.
Supports scaffold-specific activity context
TSC series; class extrapolation requires evaluation
Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

Reactivity Advantage of Bromoacetyl Moiety in Pyridazine Systems

The bromoacetyl group in 2-Bromo-1-(pyridazin-4-yl)ethanone acts as a highly reactive electrophile, enabling efficient nucleophilic substitution and cyclization reactions . This reactivity is essential for generating diverse pyridazine-based libraries and is a key differentiator from non-halogenated analogs like 1-(pyridazin-4-yl)ethanone, which lacks this versatile handle for further functionalization.

Reactive Handle
Class-level
Bromoacetyl group present
Enables electrophilic derivatization workflow
versus non-halogenated pyridazinyl ethanone
Synthetic Chemistry Nucleophilic Substitution Electrophilic Reagents

Role as a Privileged Intermediate for Kinase Inhibitor Synthesis

Pyridazine derivatives, including those accessible from 2-Bromo-1-(pyridazin-4-yl)ethanone, are recognized as privileged scaffolds for kinase inhibition. Patents and research articles consistently highlight pyridazinone and pyridazine compounds as potent inhibitors of various kinases, including c-Met, CDK2, and BTK, which are key targets in oncology and inflammation [1][2]. This positions 2-Bromo-1-(pyridazin-4-yl)ethanone as a valuable precursor for developing targeted therapies.

Kinase Scaffold
Class-level
Reported precursor to pyridazine-based kinase inhibitors (c-Met, CDK2, BTK context).
Supports kinase-targeted library synthesis
Patent and literature inference; target-specific validation needed
Kinase Inhibition Drug Discovery Medicinal Chemistry

Optimal Application Scenarios for Procuring 2-Bromo-1-(pyridazin-4-yl)ethanone


Synthesis of Pyridazine-Based Kinase Inhibitor Libraries

Use 2-Bromo-1-(pyridazin-4-yl)ethanone as a key electrophilic building block to generate diverse libraries of pyridazine-containing compounds for screening against kinase targets such as c-Met, CDK2, and BTK, leveraging the established role of the pyridazine scaffold in kinase inhibition [1].

Medicinal Chemistry SAR Studies Requiring a Pyridazine Core

Incorporate this compound into structure-activity relationship (SAR) studies where the 4-pyridazinyl group is essential for biological activity, as replacing it with other heterocycles like pyridine can lead to a total loss of function .

Construction of Fused Heterocyclic Systems

Employ the bromoacetyl group for nucleophilic substitution and subsequent cyclization reactions to synthesize novel fused pyridazine derivatives, expanding the accessible chemical space for drug discovery .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Bromoacetyl electrophile reactivity
Kinase screening panel context
Pyridazine core SAR studies
4-Pyridazinyl substitution pattern
Activity retention vs. pyridine replacement
Fused heterocycle construction
Nucleophilic substitution / cyclization handle
Ring-closure diversification endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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